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Compound of Interest

Compound Name: 3-Allyl-1H-indole

Cat. No.: B102427

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-allyl-1H-
indole against structurally related alternatives, offering a framework for its structural
confirmation. While a complete experimental dataset for 3-allyl-1H-indole is not readily
available in published literature, this document outlines the expected spectral characteristics
based on established principles and data from reference compounds, 1H-Indole and 3-methyl-
1H-indole (Skatole). The combined application of Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous pathway to
structural elucidation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 1H-Indole, 3-methyl-1H-indole,
and the predicted data for 3-allyl-1H-indole. This side-by-side comparison highlights the
influence of the C3-substituent on the spectral output.
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Compound Technique Observed / Expected Data
58.10 (br s, 1H, N-H), 7.65 (d,
1H, H4), 7.40 (d, 1H, H7), 7.20

1H-Indole 1H NMR (CDCls) (t, 1H, H2), 7.15 (t, 1H, HB),

7.10 (t, 1H, H5), 6.55 (dd, 1H,
H3).

13C NMR (DMSO-de)

5 135.8 (C7a), 128.1 (C3a),
124.2 (C2), 121.3 (C6), 120.0
(C4), 118.9 (C5), 111.4 (C7),
102.1 (C3).[1]

3406 (N-H stretch), 3050-3000
(Ar C-H stretch), 1580, 1456

IR (KBr, cm™1)
(C=C stretch), 740 (o-
disubstituted benzene).
MS (El) m/z 117 (M+), 90, 89.

3-methyl-1H-indole

1H NMR (CDCls)

&7.95 (br s, 1H, N-H), 7.59 (d,
1H, H4), 7.32 (d, 1H, H7), 7.15
(t, 1H, H6), 7.09 (t, 1H, H5),
6.98 (s, 1H, H2), 2.30 (s, 3H,
CHs).

13C NMR (CDCls)

5 136.3 (C7a), 128.8 (C3a),
122.1 (C2), 121.9 (C6), 119.3
(C4), 119.2 (C5), 111.1 (C7),
110.6 (C3), 9.7 (CHs).

IR (KBr, cm™1)

3400 (N-H stretch), 3050-3000
(Ar C-H stretch), 2915 (Alkyl C-
H stretch), 1460 (C=C stretch),
740 (o-disubstituted benzene).

MS (El)

m/z 131 (M*), 130, 115, 103,
77.[2]

3-allyl-1H-indole

1H NMR (CDCls)

(Expected) 6 8.00 (br s, 1H, N-
H), 7.62 (d, 1H, H4), 7.35 (d,
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1H, H7), 7.18-7.05 (m, 2H, H5,
He6), 7.01 (s, 1H, H2), 6.05 (m,
1H, -CH=), 5.20-5.05 (m, 2H,
=CH?2), 3.50 (d, 2H, -CHz-).

(Expected) 6 136.5 (C7a),
135.0 (-CH=), 128.5 (C3a),
1225 (C2), 122.0 (C6), 119.5
(C4), 119.4 (C5), 115.5
(=CHz), 114.0 (C3), 111.2
(C7), 30.0 (-CH2-).

(Expected Data) 13C NMR (CDCls)

(Expected) 3400 (N-H stretch),
3075 (=C-H stretch), 3050-
3000 (Ar C-H stretch), 2920

IR (KBr, cm1) (Alkyl C-H stretch), 1640 (C=C
alkene stretch), 1460 (Ar C=C
stretch), 990, 910 (=C-H
bend).

(Expected) m/z 157 (M), 130,

MS (El
D 117, 116, 89, 77.

Interpretation of Expected Data for 3-allyl-1H-indole

e 1H NMR: The spectrum is expected to retain the characteristic signals for the indole core,
similar to 3-methyl-1H-indole, but with the disappearance of the C3-H signal seen in the
parent indole. Key signals confirming the allyl group include a multiplet around 6.05 ppm for
the vinyl proton (-CH=), two multiplets between 5.05-5.20 ppm for the terminal vinyl protons
(=CH2), and a doublet around 3.50 ppm for the methylene protons (-CHz-) adjacent to the
indole ring.

e 13C NMR: The carbon spectrum should display signals for the eight carbons of the indole ring
system, plus three additional signals for the allyl group. The presence of the methylene
carbon at ~30.0 ppm, and two vinyl carbons at ~135.0 ppm and ~115.5 ppm would be
definitive.
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» IR Spectroscopy: The IR spectrum will confirm the key functional groups. A sharp peak
around 3400 cm~1 corresponds to the N-H stretch. A crucial signal is the alkene C=C stretch,
expected around 1640 cm~1. Additionally, characteristic out-of-plane =C-H bending vibrations
around 990 and 910 cm~* would strongly indicate the presence of the terminal vinyl group.

e Mass Spectrometry: The molecular ion peak (M™*) is expected at an m/z of 157,
corresponding to the molecular weight of 3-allyl-1H-indole (C11H11N). A significant fragment
at m/z 130 would arise from the loss of the vinyl group (*CH=CH?3:), a characteristic

fragmentation pattern.

Experimental Workflow for Structural Elucidation

The confirmation of 3-allyl-1H-indole's structure follows a logical workflow where data from

multiple spectroscopic techniques are integrated.
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Workflow for the spectroscopic confirmation of 3-allyl-1H-indole.

Detailed Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte (3-allyl-1H-indole) in
0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

¢ Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

o Spectral Width: 12-16 ppm.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.
e 13C NMR Acquisition:

o Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30").

[¢]

Spectral Width: 200-240 ppm.

[¢]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o

2. Infrared (IR) Spectroscopy
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Sample Preparation:

o (Solid Samples): Mix ~1 mg of the analyte with ~100 mg of dry potassium bromide (KBr).
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press.

o (Liquid/Oil Samples): Place a small drop of the neat liquid between two salt plates (NaCl
or KBr).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer
Spectrum Two).

Acquisition:

o

Range: 4000-400 cm™1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

[e]

A background spectrum of the empty sample compartment (or KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable
volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer capable of electron ionization (EI) for fragmentation
data and/or electrospray ionization (ESI) for accurate mass determination (e.g., a GC-MS for
El or an LC-QTOF for ESI).

EI-MS Acquisition (via GC-MS):
o lonization Energy: 70 eV.

o Mass Range: m/z 40-400.
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o Injection: The sample is introduced via a gas chromatograph to separate it from impurities.

e High-Resolution MS (HRMS via ESI-TOF):
o lonization Mode: Positive ion mode.
o Mass Range: m/z 50-500.

o This technique provides a highly accurate mass measurement, allowing for the
determination of the molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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